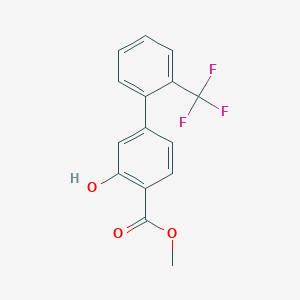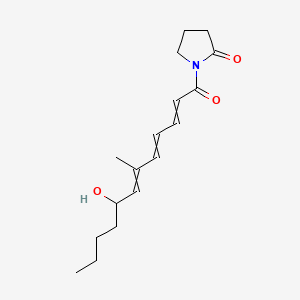![molecular formula C26H17NO5 B14090788 N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide CAS No. 898651-93-9](/img/structure/B14090788.png)
N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring fused with a chromene moiety, and it is further functionalized with a carbonyl group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Chromene Ring: The chromene ring is introduced by reacting the benzofuran derivative with a suitable chromene precursor, often through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or immune response, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Known for its anti-tubercular activity.
N-(4-acetyl-2-methylphenyl)acetamide: Used in various chemical syntheses.
Uniqueness
N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-3-carboxamide is unique due to its combined benzofuran and chromene structures, which provide a versatile platform for chemical modifications and potential biological activities. Its specific functional groups allow for targeted interactions with biological molecules, making it a valuable compound for research and development in multiple fields.
Eigenschaften
CAS-Nummer |
898651-93-9 |
|---|---|
Molekularformel |
C26H17NO5 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C26H17NO5/c1-15-10-12-16(13-11-15)23(28)25-22(17-6-2-5-9-21(17)32-25)27-26(30)19-14-31-20-8-4-3-7-18(20)24(19)29/h2-14H,1H3,(H,27,30) |
InChI-Schlüssel |
LGJHCKDSDYSNCD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=COC5=CC=CC=C5C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


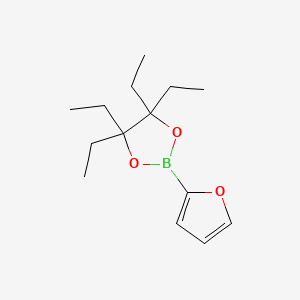
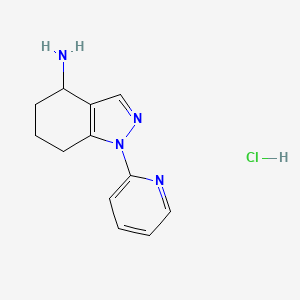
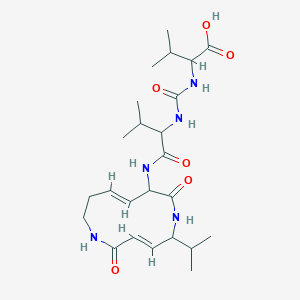

![N'-[(E)-(4-hydroxyphenyl)methylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B14090744.png)
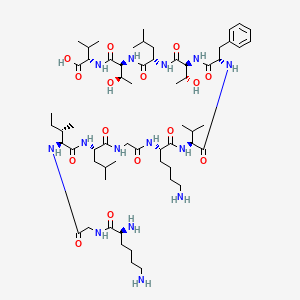
![2-(pyridin-2-yldisulfaneyl)ethyl (2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)carbamate](/img/structure/B14090753.png)

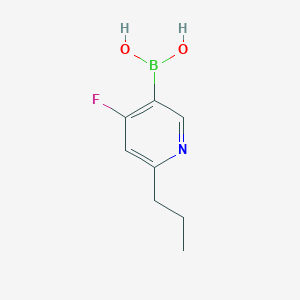
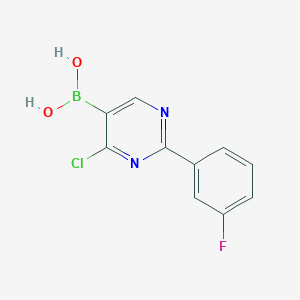
![(3,6-Dimethoxythieno[3,2-b]thiophene-2,5-diyl)bis(trimethylstannane)](/img/structure/B14090771.png)
![5-(2-methoxyphenyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14090777.png)
